molecular formula C11H15NO3 B8724605 Isopropyl 2-(3-aminophenoxy)acetate

Isopropyl 2-(3-aminophenoxy)acetate

Cat. No.: B8724605
M. Wt: 209.24 g/mol
InChI Key: MOVZCAVDWSQBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(3-aminophenoxy)acetate is an ester derivative featuring a 3-aminophenoxy group attached to an acetate backbone with an isopropyl ester moiety. These analogs share the isopropyl ester group and aromatic systems, enabling comparative analysis of substituent effects on physicochemical properties, molecular interactions, and crystallographic behavior .

The 3-aminophenoxy group in the target compound is expected to influence hydrogen bonding and π-interactions, differentiating it from benzofuran-based analogs.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

propan-2-yl 2-(3-aminophenoxy)acetate

InChI

InChI=1S/C11H15NO3/c1-8(2)15-11(13)7-14-10-5-3-4-9(12)6-10/h3-6,8H,7,12H2,1-2H3

InChI Key

MOVZCAVDWSQBPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC=CC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Features

Table 1: Key Crystallographic Parameters of Isopropyl Ester Derivatives
Compound Substituent(s) π-π Distance (Å) Key Interactions Space Group Refinement R-factor
Isopropyl 2-(5-Me-3-MeSO₂-1-benzofuran) 5-Me, 3-MeSO₂ 3.713 π-π stacking, C-H⋯O P1 0.036
Isopropyl 2-(5-Cl-3-MeSO₂-1-benzofuran) 5-Cl, 3-MeSO₂ 4.057 π-π stacking, C-H⋯π P1 0.048
Isopropyl 2-(5-I-7-Me-3-MeSO₂-1-benzofuran) 5-I, 7-Me, 3-MeSO₂ N/A I⋯O halogen bonds, O⋯O interactions P1 0.033
Methyl 2-(3-aminophenoxy)acetate 3-NH₂ N/A Likely H-bonding (inferred) N/A N/A

Key Observations :

  • Substituent Effects on π-π Stacking : Electron-withdrawing groups (e.g., Cl, SO₂) increase π-π distances compared to methyl groups. For example, the 5-Cl analog exhibits a longer π-π distance (4.057 Å) than the 5-Me derivative (3.713 Å) .
  • Halogen-Specific Interactions: The iodo-substituted benzofuran derivative forms I⋯O halogen bonds (2.994 Å) and O⋯O interactions (3.128 Å), absent in non-halogenated analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (K) Solubility Rf Value (TLC) EI-MS [M⁺]
Isopropyl 2-(5-Me-3-MeSO₂-1-benzofuran) 403–404 Polar solvents 0.74 294
Isopropyl 2-(5-Cl-3-MeSO₂-1-benzofuran) 422–423 Moderate polarity 0.52 328
Methyl 2-(3-aminophenoxy)acetate N/A Likely polar N/A 209 (calc.)

Key Observations :

  • Melting Points : Electron-withdrawing substituents (Cl, SO₂) correlate with higher melting points (e.g., 422 K for 5-Cl vs. 403 K for 5-Me) due to stronger intermolecular forces .
  • Solubility : All analogs dissolve in polar solvents (e.g., dichloromethane, ethyl acetate), suggesting the target compound will exhibit similar behavior .
  • Mass Spectrometry : Molecular ion peaks ([M⁺]) align with substituent molecular weights (e.g., +34 Da for Cl vs. Me).

Spectroscopic Characterization

  • ¹H NMR: Methyl and isopropyl groups in analogs resonate at δ 1.25–2.46 ppm, while aromatic protons appear at δ 7.17–7.74 ppm . The 3-amino group in the target compound would likely show a broad singlet near δ 5–6 ppm.
  • X-ray Diffraction: Benzofuran analogs exhibit planar aromatic systems (deviation <0.012 Å) stabilized by π-π stacking . The 3-aminophenoxy group may introduce torsional angles due to steric or electronic effects.

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